molecular formula C11H8BrNO2 B15358144 5-(4-Bromophenyl)furan-2-carboxamide

5-(4-Bromophenyl)furan-2-carboxamide

Cat. No.: B15358144
M. Wt: 266.09 g/mol
InChI Key: XXLMIQGREFEHPT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)furan-2-carboxamide is a chemical compound characterized by its bromophenyl group attached to a furan ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)furan-2-carboxamide typically involves the following steps:

  • Furan-2-carboxylic acid: is first activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • The acid chloride is then reacted with 4-bromophenylamine under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid.

  • Reduction: this compound amine.

  • Substitution: Various biaryl compounds depending on the substituent used.

Scientific Research Applications

5-(4-Bromophenyl)furan-2-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

5-(4-Bromophenyl)furan-2-carboxamide is similar to other bromophenyl-substituted furan derivatives. its unique combination of the furan ring and carboxamide group sets it apart. Some similar compounds include:

  • 5-(4-Bromophenyl)furan-2-carboxylic acid

  • N-(4-Bromophenyl)furan-2-carboxamide

  • 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

5-(4-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

XXLMIQGREFEHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Br

Origin of Product

United States

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